molecular formula C14H15ClN6O2S B4840164 N~4~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4840164
M. Wt: 366.8 g/mol
InChI Key: RYITZHHGKSGJFL-UHFFFAOYSA-N
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Description

N~4~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic compound known for its potential applications in various scientific fields. This compound features a complex structure that includes a chlorobenzyl group, a triazole ring, and a pyrazole sulfonamide moiety. Its unique chemical configuration makes it a subject of interest in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with 1H-1,2,4-triazole under basic conditions to form the triazole derivative. This intermediate is then reacted with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chlorobenzyl group can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Mechanism of Action

The mechanism of action of N4-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to disruption of cellular processes. For example, it may inhibit carbonic anhydrase, an enzyme involved in regulating pH and ion balance in cells . The triazole and pyrazole rings play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of a triazole ring, pyrazole sulfonamide moiety, and chlorobenzyl group. This combination imparts specific chemical and biological properties that make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN6O2S/c1-10-13(8-20(2)17-10)24(22,23)19-14-16-9-21(18-14)7-11-3-5-12(15)6-4-11/h3-6,8-9H,7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYITZHHGKSGJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC2=NN(C=N2)CC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

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